molecular formula C16H27N3O6S B8046884 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid

2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid

Cat. No.: B8046884
M. Wt: 389.5 g/mol
InChI Key: REJSWUMAQDFRDT-HUBLWGQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid is an intriguing compound with a distinct molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid typically involves a multi-step process:

  • Formation of the Thienopyrimidine Core: The initial step includes the synthesis of the hexahydro-thieno[3,4-d]imidazole core, which requires specific reaction conditions to ensure the desired stereochemical configuration.

  • Attachment of the Pentanamide Group:

  • Addition of the Ethoxy Groups: The final stages involve the sequential addition of ethoxy groups, which require controlled reaction environments to achieve high yields and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and improving the overall efficiency of the process. Advanced techniques such as continuous flow chemistry might be employed to enhance production rates and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized under certain conditions to form different products, potentially altering its functional groups.

  • Reduction: Reduction reactions can be used to modify the molecular structure, affecting its reactivity and interactions.

  • Substitution: The presence of ethoxy groups allows for potential substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Typical reagents for these reactions include strong oxidizing or reducing agents, catalysts, and solvents that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yields and selectivity.

Major Products Formed

The major products formed from these reactions vary depending on the specific reagents and conditions used. These products can range from modified derivatives of the original compound to entirely new molecular entities with different properties.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity patterns and the development of novel synthetic methodologies.

Biology

In biological research, this compound is valuable for studying enzyme interactions and protein binding. Its complex structure makes it a suitable candidate for probing the mechanisms of various biological processes and for developing enzyme inhibitors.

Medicine

The compound's potential medicinal applications include serving as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for investigating new therapeutic pathways and designing new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound is used in the manufacture of specialty chemicals and advanced materials. Its unique properties can contribute to the development of high-performance materials with specific functional attributes.

Mechanism of Action

The mechanism by which 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid exerts its effects involves several molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity and influencing various biological processes. The precise pathways involved depend on the context in which the compound is used, such as its role as an enzyme inhibitor or a molecular probe in research.

Comparison with Similar Compounds

Unique Features

Compared to other similar compounds, 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid stands out due to its complex stereochemical configuration and the presence of multiple functional groups. These features contribute to its unique reactivity and interactions, making it a versatile tool in various scientific fields.

List of Similar Compounds

  • 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethanol: This compound is structurally similar but contains an ethanol group instead of an acetic acid group.

  • 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoic acid: This compound has a propanoic acid group, offering different reactivity and applications.

Properties

IUPAC Name

2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O6S/c20-13(17-5-6-24-7-8-25-9-14(21)22)4-2-1-3-12-15-11(10-26-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJSWUMAQDFRDT-HUBLWGQQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.